N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide
Description
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a pyridine ring and a carboxamide group The presence of a chlorophenyl group further adds to its structural complexity
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-3-1-2-13(10-14)19-23-16-11-15(4-5-17(16)25-19)22-18(24)12-6-8-21-9-7-12/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZQKFFWIPQLNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a chlorinated benzene derivative.
Formation of the Pyridine Ring: The pyridine ring can be constructed through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with a suitable amine or ammonia under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by forming hydrogen bonds with key amino acid residues in the active site.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide: Similar structure but with a different position of the chlorine atom.
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
Uniqueness
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-4-carboxamide is unique due to the specific positioning of the chlorophenyl group and the carboxamide group, which can influence its biological activity and chemical reactivity. The presence of the benzoxazole ring also contributes to its distinct properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
